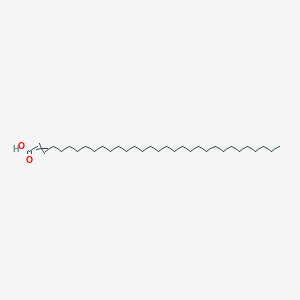
Dotriacont-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriacont-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C32H62O2. It is characterized by the presence of a double bond at the second carbon atom in the chain. This compound is a member of the fatty acid family, which plays crucial roles in various biological processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dotriacont-2-enoic acid can be synthesized through several methods, including the hydrolysis of esters and the oxidation of long-chain alcohols. One common synthetic route involves the use of Grignard reagents, where a long-chain alkyl halide reacts with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dotriacont-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Long-chain alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Dotriacont-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is utilized in the production of lubricants, surfactants, and cosmetics.
Mécanisme D'action
The mechanism of action of dotriacont-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Octacos-9-enoic acid: Another long-chain unsaturated fatty acid with a double bond at the ninth carbon.
Hexacos-2-enoic acid: A similar compound with a shorter carbon chain and a double bond at the second carbon.
Uniqueness: Dotriacont-2-enoic acid is unique due to its long carbon chain and the specific position of the double bond. This structural feature imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
103174-99-8 |
|---|---|
Formule moléculaire |
C32H62O2 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
dotriacont-2-enoic acid |
InChI |
InChI=1S/C32H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h30-31H,2-29H2,1H3,(H,33,34) |
Clé InChI |
DNHRSYFHLCIJNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


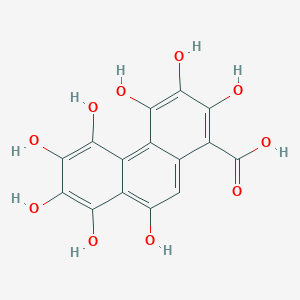
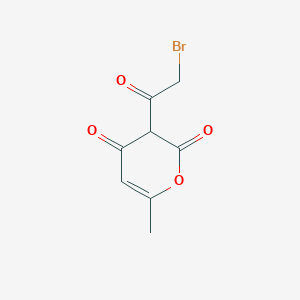
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
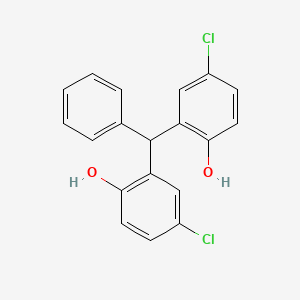

![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
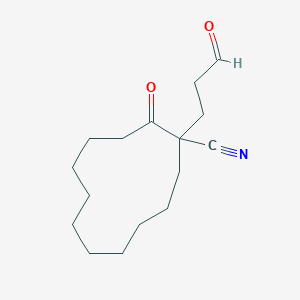
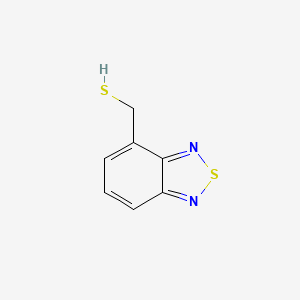
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

